1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
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Overview
Description
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Future Directions
The 1,3,4-thiadiazole moiety, present in this compound, has been the subject of numerous studies due to its wide range of biological activities . This suggests that “N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds could be of interest in future research for the development of new drugs.
Mechanism of Action
Target of Action
The primary target of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been designed based on a scaffold combination strategy . It inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . The compound can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . This pathway is crucial in many cellular processes, including cell growth and differentiation, and its dysregulation is often associated with cancer .
Pharmacokinetics
The compound’s efficacy in in vivo models suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis .
Action Environment
The compound shows in vivo anti-tumor efficacy in a DU145 xenograft model after intraperitoneal administration . At a dose of 50 mg/kg, the tumor growth inhibition rate was 65.3%, indicating potential for further development
Preparation Methods
The synthesis of 1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the intermediate 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-fluorophenyl isocyanate to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other thiadiazole derivatives and related compounds.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated that this compound may have therapeutic potential in treating certain diseases, including cancer and bacterial infections.
Comparison with Similar Compounds
1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but differs in the substituents on the thiadiazole ring.
5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-ylamine: This compound shares the 2,4-dichlorobenzyl group but has different functional groups, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c17-10-6-5-9(11(18)8-10)7-14-22-23-16(25-14)21-15(24)20-13-4-2-1-3-12(13)19/h1-6,8H,7H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAWNBTHQEWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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